4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a complex organic compound that features both aromatic and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the bromination of 2,4-dimethylbenzene, followed by sulfonation to introduce the sulfonate group. The final step involves the acylation of the phenyl group with acetamide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of the aromatic ring, this compound can participate in EAS reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the acetamide group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids.
Scientific Research Applications
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and facilitate its binding to target molecules. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl 5-chloro-2,4-dimethylbenzene-1-sulfonate
- 4-Acetamidophenyl 5-fluoro-2,4-dimethylbenzene-1-sulfonate
- 4-Acetamidophenyl 5-iodo-2,4-dimethylbenzene-1-sulfonate
Uniqueness
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding affinity in various applications .
Properties
IUPAC Name |
(4-acetamidophenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-8-11(2)16(9-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRBPAGGHZKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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